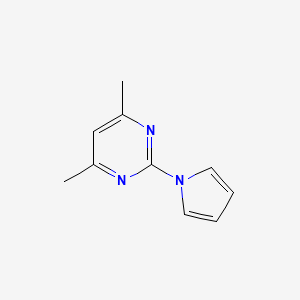

4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine

Description

Structure

2D Structure

Properties

IUPAC Name |

4,6-dimethyl-2-pyrrol-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-8-7-9(2)12-10(11-8)13-5-3-4-6-13/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBGBKRDYKUFMJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70609908 | |

| Record name | 4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60795-33-7 | |

| Record name | 4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4,6 Dimethyl 2 1h Pyrrol 1 Yl Pyrimidine and Its Analogues

Strategic Approaches to Pyrimidine (B1678525) Ring Formation

The formation of the core pyrimidine ring is a critical step in the synthesis of the target molecule and its derivatives. Various methods have been developed to construct this heterocyclic system, with cyclocondensation and multi-component reactions being particularly prominent.

Cyclocondensation Reactions in Pyrimidine Synthesis

Cyclocondensation reactions are a cornerstone of pyrimidine synthesis, typically involving the reaction of a 1,3-dicarbonyl compound with an amidine or a related species. bu.edu.eg For the synthesis of the 4,6-dimethylpyrimidine (B31164) moiety, acetylacetone (B45752) serves as a key 1,3-dicarbonyl precursor.

The reaction of acetylacetone with guanidine (B92328) is a well-established method for the formation of 2-amino-4,6-dimethylpyrimidine (B23340). semanticscholar.org This transformation is typically carried out in the presence of a base, which facilitates the condensation and subsequent cyclization. The resulting 2-aminopyrimidine (B69317) derivative is a versatile intermediate that can be further modified to introduce the desired pyrrole (B145914) substituent.

Key features of this approach include:

Readily available starting materials: Acetylacetone and guanidine are commercially available and relatively inexpensive.

High efficiency: The cyclocondensation reaction generally proceeds in good to excellent yields.

Versatility: This method can be adapted to synthesize a wide range of substituted pyrimidines by varying the 1,3-dicarbonyl compound and the amidine component.

A variety of catalysts and reaction conditions have been explored to optimize the synthesis of pyrimidine derivatives through cyclocondensation. These include both acid and base catalysis, as well as the use of microwave irradiation to accelerate the reaction. asianpubs.org

Multi-component Strategies for Pyrimidine Annulation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrimidines. researchgate.net These reactions involve the combination of three or more starting materials in a single synthetic operation to form a product that contains portions of all the initial reactants.

The Biginelli reaction, first reported in 1891, is a classic example of an MCR used for the synthesis of dihydropyrimidines, which can then be oxidized to the corresponding pyrimidines. wikipedia.orgnih.gov The reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. organic-chemistry.orgnih.gov While not directly providing the 4,6-dimethyl substitution pattern of the target molecule from simple starting materials, variations of the Biginelli reaction and other MCRs represent powerful tools for creating diverse libraries of pyrimidine-containing compounds. biomedres.usresearchgate.net

More recent developments in MCRs for pyrimidine synthesis include iridium-catalyzed processes that utilize amidines and alcohols as building blocks. organic-chemistry.orgacs.org These reactions proceed through a sequence of condensation and dehydrogenation steps to afford highly substituted pyrimidines. bohrium.com The key advantages of MCRs include:

Operational simplicity: Multiple bonds are formed in a single step, reducing the number of purification steps and saving time and resources.

High convergence: Complex molecules can be assembled from simple precursors in a highly efficient manner.

Diversity-oriented synthesis: MCRs are well-suited for the generation of libraries of compounds for biological screening.

Another notable multi-component approach is the Hantzsch pyridine (B92270) synthesis, which can be adapted for the synthesis of dihydropyridines and subsequently pyridines. nih.goveurekaselect.comorganic-chemistry.org While primarily used for pyridine synthesis, the principles of this reaction, involving the condensation of an aldehyde, a β-ketoester, and a nitrogen source, have inspired the development of related MCRs for other heterocyclic systems. researchgate.netambeed.com

Methodologies for Integrating the 1H-Pyrrol-1-yl Moiety

Once the 4,6-dimethylpyrimidine core has been synthesized, the next critical step is the introduction of the 1H-pyrrol-1-yl group at the 2-position of the pyrimidine ring. Several synthetic strategies can be employed to achieve this linkage.

N-Arylation and N-Alkylation Protocols with Pyrrole Derivatives

The direct N-arylation of pyrrole with a suitable 2-substituted pyrimidine derivative is a common and effective method for forming the desired C-N bond. This typically involves a transition metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. nih.gov In this reaction, a 2-halopyrimidine (e.g., 2-chloro-4,6-dimethylpyrimidine) is reacted with pyrrole in the presence of a palladium or copper catalyst, a suitable ligand, and a base.

The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. A variety of copper-based catalyst systems have been developed for the N-arylation of pyrroles, offering a more economical alternative to palladium.

Key parameters for successful N-arylation include:

Catalyst system: Palladium complexes with bulky electron-rich phosphine (B1218219) ligands or copper salts are commonly used.

Base: A non-nucleophilic base, such as sodium tert-butoxide or potassium carbonate, is required to deprotonate the pyrrole.

Solvent: Anhydrous, aprotic solvents like toluene (B28343) or dioxane are typically employed.

Application of Clauson-Kaas Condensation in Pyrrolyl-Pyrimidine Systems

The Clauson-Kaas reaction is a powerful method for the synthesis of N-substituted pyrroles. beilstein-journals.orgnih.gov This reaction involves the condensation of a primary amine with 2,5-dimethoxytetrahydrofuran (B146720) or a related 1,4-dicarbonyl precursor. arkat-usa.orgresearchgate.netutas.edu.au In the context of synthesizing 4,6-dimethyl-2-(1H-pyrrol-1-yl)pyrimidine, this reaction would involve using 2-amino-4,6-dimethylpyrimidine as the primary amine.

The reaction is typically carried out in the presence of an acid catalyst, such as acetic acid, or under microwave irradiation to accelerate the process. arkat-usa.org The Clauson-Kaas reaction offers a direct and efficient route to the target molecule from the readily available 2-aminopyrimidine intermediate.

| Catalyst/Solvent | Temperature (°C) | Time | Yield (%) |

| Acetic Acid | Reflux | Varies | Good |

| Water (Microwave) | 170 | 10-30 min | Good |

| Montmorillonite K-10 (Microwave) | 100 | 2-6 min | Quantitative |

Table 1: Representative Conditions for the Clauson-Kaas Pyrrole Synthesis

Paal-Knorr Reactions for Pyrrole Ring Formation

The Paal-Knorr pyrrole synthesis is another fundamental method for the construction of the pyrrole ring. wikipedia.orgrgmcet.edu.in It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. organic-chemistry.orgekb.eg To synthesize the target molecule using this approach, one would need to start with a pyrimidine derivative already containing a primary amino group at the 2-position, which would then be reacted with a 1,4-dicarbonyl compound like 2,5-hexanedione.

The reaction is typically carried out under neutral or weakly acidic conditions. The Paal-Knorr synthesis is a versatile method that allows for the preparation of a wide variety of substituted pyrroles. organic-chemistry.org

| Amine | 1,4-Dicarbonyl | Conditions | Product |

| 2-Amino-4,6-dimethylpyrimidine | 2,5-Hexanedione | Acetic Acid, Heat | 4,6-Dimethyl-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine |

Table 2: Illustrative Paal-Knorr Reaction for a Pyrrolyl-Pyrimidine Analogue

Solvent Effects and Reaction Conditions Optimization in Pyrrolyl Pyrimidine Synthesis

The optimization of reaction conditions, particularly the choice of solvent, is crucial for maximizing the yield and purity of the final product while minimizing reaction time. The synthesis of pyrrolyl pyrimidines, whether through nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling, is highly sensitive to the reaction medium.

In SNAr reactions, where a nucleophile like the pyrrolide anion attacks an electron-deficient pyrimidine ring, the solvent's ability to stabilize the charged intermediate (Meisenheimer complex) is paramount. nih.gov Polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) are often preferred because they can effectively solvate cations while leaving the nucleophile relatively unencumbered, thereby accelerating the reaction rate. uchile.cl Studies on analogous SNAr reactions have shown that solvent polarity and hydrogen-bond-accepting ability significantly influence reaction kinetics. rsc.orgresearchgate.net

Temperature is another critical parameter. While higher temperatures generally increase reaction rates, they can also lead to undesired side reactions. Optimization often involves finding a balance that allows for complete conversion within a reasonable timeframe without significant product degradation. For instance, in an iodine-catalyzed synthesis of related pyrrolo[2,3-d]pyrimidines, the optimal conditions were found to be 100 °C in DMSO for 1 hour. nih.gov

| Reaction Type | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Toluene | Reflux | 12-24 h | 27-82 | nih.gov |

| Iodine-Catalyzed Annulation | DMSO | 100 | 1 h | up to 99 | nih.gov |

| SNAr with Amines | PEG400 | 120 | 1-3 h | 79-88 | nih.gov |

| SNAr with Amines | Ethanol | Reflux | 24 h | Moderate | nih.gov |

Sustainable and Green Chemistry Principles in Heterocyclic Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to reduce environmental impact. powertechjournal.comnih.gov This involves using safer solvents, alternative energy sources, and designing more atom-economical reactions.

Alternative Energy Sources: Microwave irradiation and ultrasound have proven to be effective tools for accelerating the synthesis of pyrimidine and pyrrole derivatives. nih.gov These techniques can significantly reduce reaction times from hours to minutes, often leading to higher yields and purer products by minimizing thermal decomposition. researchgate.netnih.gov

Green Solvents and Catalysts: There is a growing emphasis on replacing hazardous organic solvents with more benign alternatives. Water, polyethylene (B3416737) glycol (PEG), and ionic liquids have been successfully used as reaction media for various heterocyclic syntheses, including SNAr reactions. nih.gov Furthermore, the development of magnetically recoverable and reusable catalysts, such as spinel ferrite (B1171679) nanoparticles, offers a sustainable approach by simplifying product purification and allowing for catalyst recycling. scilit.com

Multicomponent Reactions (MCRs): Designing syntheses that proceed via multicomponent reactions is a core principle of green chemistry. MCRs improve atom economy by combining three or more reactants in a single pot to form the final product, reducing the number of synthetic steps and minimizing waste. organic-chemistry.org Iridium-catalyzed multicomponent synthesis of pyrimidines from alcohols and amidines exemplifies this sustainable approach, as it uses readily available starting materials derived from biomass and generates only water and hydrogen as byproducts. bohrium.com

Elucidation of Reaction Mechanisms in the Formation of 4,6 Dimethyl 2 1h Pyrrol 1 Yl Pyrimidine

Mechanistic Pathways of Nucleophilic Aromatic Substitution on Pyrimidine (B1678525) Scaffolds

One of the most direct and widely applicable methods for synthesizing 2-substituted pyrimidines is through nucleophilic aromatic substitution (SNAr). The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it susceptible to attack by nucleophiles, particularly at the 2-, 4-, and 6-positions. wikipedia.org This reactivity is analogous to that of other electron-poor systems like nitro-substituted benzenes. uci.educhemistrysteps.com

The SNAr mechanism for the formation of 4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine would typically start with a precursor such as 2-chloro-4,6-dimethylpyrimidine. The reaction proceeds via a two-step addition-elimination mechanism. chemistrysteps.comlibretexts.org

Nucleophilic Attack: The first step is the rate-determining attack of the nucleophile, in this case, the pyrrolide anion (generated from pyrrole (B145914) using a base), on the C2 carbon of the pyrimidine ring. masterorganicchemistry.comlumenlearning.com This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comlumenlearning.comwikipedia.org The negative charge in this tetrahedral intermediate is stabilized by resonance, with delocalization onto the electronegative nitrogen atoms of the pyrimidine ring. libretexts.org

Elimination of Leaving Group: The aromaticity of the pyrimidine ring is temporarily lost in the Meisenheimer complex. lumenlearning.com In the second, faster step, the leaving group (e.g., a chloride ion) is eliminated, and the aromatic system is restored, yielding the final product, this compound. masterorganicchemistry.com

The efficiency of SNAr reactions on pyrimidine scaffolds is influenced by the nature of the leaving group and the reaction conditions. While various halogens can serve as leaving groups, their reactivity does not always follow the C-X bond strength order, as the initial nucleophilic attack is typically the slow step. chemistrysteps.comresearchgate.net

Investigation of Cyclization and Condensation Reaction Mechanisms

An alternative and fundamental approach to the synthesis of the target molecule involves the construction of the pyrimidine ring itself from acyclic precursors. The most common method for forming the 4,6-dimethylpyrimidine (B31164) core is the Principal Synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with an amidine or a related N-C-N fragment. wikipedia.orgbu.edu.eg

For the direct synthesis of this compound, this pathway would involve the reaction between acetylacetone (B45752) (pentane-2,4-dione) and a pyrrole-substituted guanidine (B92328), specifically 1-(1H-pyrrol-1-yl)guanidine.

The mechanism for this condensation reaction can be outlined as follows:

Initial Nucleophilic Addition: The reaction is typically initiated by the nucleophilic attack of one of the nitrogen atoms of the guanidine derivative on one of the carbonyl carbons of acetylacetone. This forms a carbinolamine intermediate.

Dehydration and Second Addition: The carbinolamine readily dehydrates to form a Schiff base (imine). This is followed by an intramolecular nucleophilic attack by the second nitrogen atom of the guanidine moiety onto the remaining carbonyl group.

Cyclization and Aromatization: This second attack leads to the formation of a six-membered dihydropyrimidine ring. A final dehydration step results in the formation of the stable, aromatic pyrimidine ring, yielding the desired product.

This type of [3+3] cycloaddition is a powerful tool for constructing substituted pyrimidines from simple, readily available starting materials. mdpi.com Variations of this method, including multicomponent reactions, are widely used in heterocyclic synthesis. organic-chemistry.org

Role of Intermediates and Transition States in Reaction Progress

The progress and outcome of the reactions forming this compound are dictated by the stability of the intermediates and the energy of the transition states involved.

In the SNAr Pathway: The key intermediate is the Meisenheimer complex . wikipedia.orgresearchgate.net Its stability is crucial for the reaction to proceed. The electron-deficient nature of the pyrimidine ring, enhanced by the two nitrogen atoms, effectively stabilizes the negative charge of this σ-complex through resonance. nih.gov The transition state leading to the Meisenheimer complex is the highest energy point on the reaction coordinate, making the initial nucleophilic attack the rate-determining step. masterorganicchemistry.com The structure and stability of this intermediate have been the subject of extensive experimental and theoretical studies, with some research suggesting that in certain cases, the Meisenheimer complex may be a transition state itself rather than a true intermediate, leading to a concerted mechanism. chemrxiv.orgnih.gov

The table below summarizes the key intermediates in both proposed mechanistic pathways.

| Mechanistic Pathway | Key Reactants | Key Intermediate(s) | Driving Force |

| Nucleophilic Aromatic Substitution (SNAr) | 2-Chloro-4,6-dimethylpyrimidine, Pyrrole, Base | Meisenheimer Complex (Anionic σ-adduct) | Restoration of Aromaticity |

| Cyclization/Condensation | Acetylacetone, 1-(1H-pyrrol-1-yl)guanidine | Carbinolamine, Schiff Base, Dihydropyrimidine | Formation of Stable Aromatic Ring |

Computational Studies on Reaction Energetics and Kinetic Profiles

While specific computational studies on the formation of this compound are not widely reported, Density Functional Theory (DFT) and other quantum-chemical methods are powerful tools for elucidating the mechanisms of related reactions. acs.orgtandfonline.com Such studies provide detailed insights into the reaction energetics and kinetic profiles that are not easily accessible through experimental means alone.

For SNAr Mechanisms: Computational studies on SNAr reactions of pyrimidines and other electron-deficient heterocycles can accurately predict reaction pathways and activation energies. chemrxiv.orgwuxiapptec.com DFT calculations are used to:

Map the potential energy surface of the reaction.

Calculate the activation energies (ΔG‡) for the formation of the Meisenheimer complex. chemrxiv.org

Determine the relative stability of intermediates and transition states.

Analyze the role of the solvent in stabilizing charged species. nih.gov

Predict the regioselectivity when multiple reaction sites are available, for instance, by analyzing the LUMO (Lowest Unoccupied Molecular Orbital) of the electrophile. wuxiapptec.com

These calculations have helped to refine the understanding of the SNAr mechanism, contributing to the debate on whether the process is always stepwise or can be concerted. nih.govfrontiersin.org

For Cyclization/Condensation Mechanisms: Theoretical modeling of condensation reactions, such as the formation of pyridopyrimidines, provides a step-by-step analysis of the reaction profile. nih.gov Computational studies can:

Elucidate the multi-step nature of the reaction, including Knoevenagel condensation, Michael addition, and subsequent cyclization steps. nih.gov

Assess the role of catalysts by modeling their interaction with substrates and intermediates.

By applying these computational methodologies to the synthesis of this compound, one could determine the most energetically favorable pathway, compare the kinetic profiles of the SNAr versus the condensation route, and predict the optimal conditions for its synthesis.

Comprehensive Spectroscopic and Crystallographic Characterization of 4,6 Dimethyl 2 1h Pyrrol 1 Yl Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the cornerstone for elucidating the molecular structure of organic compounds in solution. For 4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine, a combination of ¹H, ¹³C, and 2D NMR techniques would be required for unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the atoms.

Proton NMR (¹H NMR) Spectral Analysis and Chemical Shift Assignments

The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrimidine (B1678525) ring, the pyrrole (B145914) ring, and the methyl groups.

Pyrimidine Ring Protons: A singlet would be anticipated for the lone proton at the C5 position of the pyrimidine ring. Its chemical shift would likely appear in the aromatic region.

Pyrrole Ring Protons: The pyrrole ring has two sets of chemically non-equivalent protons. The protons at the C2' and C5' positions (α to the nitrogen) would appear as one triplet, and the protons at the C3' and C4' positions (β to the nitrogen) would appear as another triplet further upfield.

Methyl Protons: The two methyl groups at the C4 and C6 positions of the pyrimidine ring are chemically equivalent. Therefore, they are expected to produce a single, sharp singlet, integrating to six protons.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Pyrimidine-CH₃ | ~2.5 | Singlet (s) |

| Pyrrole-H (β) | ~6.3 | Triplet (t) |

| Pyrimidine-H | ~7.1 | Singlet (s) |

| Pyrrole-H (α) | ~7.5 | Triplet (t) |

Carbon-13 NMR (¹³C NMR) Spectroscopy for Carbon Framework Elucidation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, eight distinct carbon signals are expected.

Pyrimidine Ring Carbons: Three signals would correspond to the carbon atoms of the pyrimidine ring. The carbons bearing the methyl groups (C4/C6) would be equivalent, while the C2 and C5 carbons would show separate signals. The C2 carbon, bonded to two nitrogen atoms, would be the most downfield shifted.

Pyrrole Ring Carbons: Two signals are expected for the pyrrole ring carbons, corresponding to the α-carbons (C2'/C5') and the β-carbons (C3'/C4').

Methyl Carbons: A single signal in the upfield region would represent the two equivalent methyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | ~24 |

| Pyrimidine-C5 | ~117 |

| Pyrrole-Cβ | ~112 |

| Pyrrole-Cα | ~122 |

| Pyrimidine-C2 | ~152 |

| Pyrimidine-C4/C6 | ~168 |

Two-Dimensional NMR Techniques for Connectivity Mapping

To definitively assign the proton and carbon signals and confirm the structure, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential. A COSY spectrum would show correlations between the coupled protons on the pyrrole ring, confirming their adjacent positions. An HSQC spectrum would correlate each proton signal to its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals based on the already-assigned proton spectrum.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show several key absorption bands.

C-H Stretching: Aromatic C-H stretching vibrations from both the pyrimidine and pyrrole rings would appear around 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the aromatic pyrimidine ring would result in a series of sharp bands in the 1400-1650 cm⁻¹ region.

Ring Vibrations: Vibrations characteristic of the pyrrole ring would also be present in this region.

C-H Bending: Out-of-plane C-H bending vibrations would cause strong absorptions in the fingerprint region, typically below 900 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2980 |

| C=N / C=C Stretch (Pyrimidine) | 1400-1650 |

| C-N Stretch | 1300-1380 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Patterns

HRMS provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₁₀H₁₁N₃), the calculated exact mass is 173.1004. HRMS analysis should yield a molecular ion peak ([M+H]⁺) very close to 174.1077. The fragmentation pattern would likely involve the loss of methyl groups or cleavage of the bond between the two heterocyclic rings, providing further structural confirmation.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Visible spectroscopy is a pivotal analytical technique for investigating the electronic structure of molecules. By measuring the absorption of ultraviolet and visible light, it provides insights into the electronic transitions between different energy levels within a molecule, particularly those involving π-electrons in conjugated systems. For this compound, this analysis reveals the characteristic electronic behavior arising from the interaction between its two constituent aromatic rings: the pyrimidine and the pyrrole moieties.

The electronic spectrum of this compound is primarily defined by the π→π* (pi to pi star) and n→π* (non-bonding to pi star) transitions associated with its aromatic structure. The pyrimidine ring contains both π bonds and non-bonding electron pairs on its nitrogen atoms, while the pyrrole ring is a π-electron-rich system.

The absorption spectrum of unconjugated pyrrole typically exhibits strong absorption bands attributed to π→π* transitions. researchgate.netresearchgate.net Similarly, the pyrimidine nucleus has characteristic absorptions in the UV region. When these two rings are linked, as in this compound, the potential for electronic conjugation between their respective π-systems arises. This conjugation extends the delocalized π-electron system across both rings, which generally lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

This extension of the conjugated system is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) compared to the individual, isolated pyrrole and dimethylpyrimidine chromophores. The π→π* transitions, which are typically intense, are most affected by this conjugation. The less intense n→π* transitions, originating from the non-bonding electrons on the pyrimidine nitrogens, are also present but may be masked or shifted by the stronger π→π* absorption bands. The precise location and intensity of these absorption bands can be influenced by the solvent used for the analysis, due to differing interactions with the ground and excited states of the molecule.

While specific experimental data for this compound is not extensively reported in publicly available literature, the expected electronic transitions can be summarized based on the analysis of its constituent chromophores and related pyrimidine derivatives. mdpi.comrsc.org

Table 1: Expected Electronic Transitions for this compound Based on Chromophore Analysis

| Transition Type | Associated Chromophore(s) | Expected Wavelength Range (nm) | Relative Intensity | Description |

| π→π | Conjugated Pyrrole-Pyrimidine System | 250 - 350 | High (ε > 10,000) | Involves the excitation of an electron from a π bonding orbital to a π antibonding orbital across the extended conjugated system. |

| π→π | Pyrrole Ring | ~200 - 250 | High | Corresponds to electronic transitions within the isolated pyrrole moiety's π-system. |

| n→π | Pyrimidine Ring (N atoms) | > 270 | Low (ε < 1,000) | Involves the excitation of an electron from a non-bonding orbital on a nitrogen atom to a π* antibonding orbital. Often appears as a shoulder on a stronger π→π* band. |

Note: The values presented are estimations based on theoretical principles and data from related compounds. Actual experimental values may vary based on solvent and other experimental conditions.

Advanced Computational and Theoretical Studies on 4,6 Dimethyl 2 1h Pyrrol 1 Yl Pyrimidine

Quantum Chemical Investigations of Electronic Structure and Molecular Properties

Quantum chemical methods are pivotal in elucidating the fundamental electronic and structural nature of 4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine. These in silico techniques allow for a detailed analysis of properties that can be challenging to measure experimentally.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the ground-state properties of molecules with a favorable balance of accuracy and computational cost. For this compound, calculations are typically performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to determine its optimized molecular geometry. physchemres.org This process yields precise information on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure.

DFT calculations also provide key thermodynamic parameters, including zero-point vibrational energy, enthalpy, and Gibbs free energy. These values are crucial for understanding the molecule's stability and its potential role in chemical reactions.

Table 1: Illustrative Optimized Geometrical Parameters Calculated via DFT

This table presents typical data obtained from DFT calculations for molecular geometry.

| Parameter | Type | Calculated Value (Illustrative) |

|---|---|---|

| Bond Length | C-N (Pyrimidine-Pyrrole Link) | 1.41 Å |

| C=N (Pyrimidine Ring) | 1.34 Å | |

| C-C (Methyl-Pyrimidine) | 1.51 Å | |

| Bond Angle | C-N-C (Pyrrole Ring) | 108.5° |

| N-C-N (Pyrimidine Ring) | 126.0° |

For calculations requiring the highest level of accuracy, ab initio methods like Coupled Cluster (CC) theory are employed. The "gold standard," Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)), provides benchmark-quality energies. chemrxiv.org Due to its significant computational expense, CCSD(T) is not typically used for full geometry optimization of a molecule of this size. Instead, it is often used to perform single-point energy calculations on DFT-optimized geometries to refine electronic energy values and validate the accuracy of the chosen DFT functional. nih.gov This approach ensures a highly reliable understanding of the molecule's electronic energy.

Frontier Molecular Orbital (FMO) theory is critical for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wuxibiology.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net Analysis of the spatial distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. researchgate.netwuxiapptec.com Furthermore, Natural Bond Orbital (NBO) analysis is used to investigate charge distribution, intramolecular charge transfer, and the delocalization of electron density within the molecule. rsc.org

Table 2: Representative Frontier Molecular Orbital Data

This table shows examples of data generated from FMO analysis.

| Parameter | Description | Illustrative Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.25 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.10 |

Conformational Landscape and Energetic Stability Analysis

The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the pyrimidine (B1678525) and pyrrole (B145914) rings. Computational methods are used to explore the molecule's conformational landscape by systematically rotating this bond and calculating the energy at each step. This process, known as a potential energy surface scan, identifies the most stable conformation (the global minimum) and any other low-energy conformers.

The dihedral angle between the planes of the two aromatic rings is the critical parameter in this analysis. Studies on structurally similar molecules, such as 4,6-Dimethyl-2-(naphthalen-1-yl)pyrimidine, have shown that twisted conformations are often energetically favored over a fully planar arrangement due to the minimization of steric hindrance. nih.gov These findings suggest that this compound likely adopts a non-planar, twisted ground-state conformation.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

In a typical MD simulation, the molecule is placed in a simulated environment, such as a box of water molecules, and its trajectory is calculated over nanoseconds or longer. Key metrics analyzed from these simulations include the Root Mean Square Deviation (RMSD) to assess structural stability and the Solvent Accessible Surface Area (SASA) to understand interactions with the solvent. mdpi.com These simulations are crucial for understanding how the molecule behaves in a realistic, dynamic environment.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data. DFT calculations are commonly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. nih.gov

Predicted ¹H and ¹³C NMR chemical shifts are typically calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical values, when compared with experimental spectra, can confirm the molecular structure.

Vibrational frequency calculations, performed after geometry optimization, yield the theoretical infrared (IR) and Raman spectra. physchemres.org The calculated frequencies correspond to specific vibrational modes of the molecule, such as C-H stretching, C=N stretching, and ring deformation modes. It is common practice to apply a scaling factor to the calculated frequencies to correct for approximations in the computational method and achieve better agreement with experimental results. researchgate.net

Table 3: Illustrative Predicted ¹H NMR Chemical Shifts

This table provides an example of theoretically predicted proton NMR chemical shifts relative to a standard (TMS).

| Proton Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrimidine-H | 7.15 |

| Pyrrole-H (α to N) | 7.50 |

| Pyrrole-H (β to N) | 6.40 |

Table 4: Illustrative Predicted Vibrational Frequencies

This table shows examples of key vibrational modes and their predicted frequencies.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Pyrrole, Pyrimidine | 3100 - 3000 |

| Aliphatic C-H Stretch | Methyl groups | 2980 - 2900 |

| C=N Stretch | Pyrimidine Ring | 1610 |

Intermolecular Interactions and Supramolecular Assembly Prediction

The prediction and analysis of intermolecular interactions are crucial for understanding the solid-state properties of a chemical compound, including its crystal packing, polymorphism, and material characteristics. For a molecule like this compound, computational methods would be the primary tools to investigate these phenomena. While specific studies on this compound are not found, this section outlines the established theoretical approaches that would be employed for such an analysis.

A comprehensive theoretical investigation would typically involve a combination of methods to elucidate the nature and strength of non-covalent interactions. These methods include Hirshfeld surface analysis, Density Functional Theory (DFT) calculations, and Quantum Theory of Atoms in Molecules (QTAIM).

Hypothetical Data on Intermolecular Contacts for this compound from Hirshfeld Surface Analysis:

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 55.0 |

| C···H/H···C | 25.5 |

| N···H/H···N | 12.3 |

| C···C | 4.2 |

| Other | 3.0 |

Note: This table is a hypothetical representation of typical data obtained from Hirshfeld surface analysis for similar organic molecules and is not based on published research for the specific compound.

Density Functional Theory (DFT) calculations would be employed to optimize the molecular geometry and to calculate the energies of various possible dimeric or cluster arrangements. This allows for the quantification of the strength of different intermolecular interactions, such as hydrogen bonds and π-π stacking. The analysis of the molecular electrostatic potential (MEP) surface would reveal the electron-rich and electron-deficient regions of the molecule, predicting the sites most likely to be involved in electrostatic interactions.

Quantum Theory of Atoms in Molecules (QTAIM) analysis could further characterize the non-covalent interactions by analyzing the electron density topology. The presence of a bond path between two atoms is indicative of an interaction. The properties at the bond critical points (BCPs), such as the electron density (ρ) and its Laplacian (∇²ρ), provide insight into the nature and strength of these interactions.

In the absence of an experimental crystal structure, computational polymorphism prediction studies could be performed to identify likely crystal packing arrangements. These studies would explore the potential energy landscape of the molecule to find stable, low-energy crystal structures. The analysis of these predicted structures would provide a theoretical understanding of the supramolecular assembly of this compound, highlighting the dominant intermolecular interactions that govern its self-assembly into a crystalline solid.

Emerging Applications and Future Research Directions of 4,6 Dimethyl 2 1h Pyrrol 1 Yl Pyrimidine Scaffolds

Role as Precursors and Building Blocks in Advanced Organic Synthesis

The 4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine scaffold is a versatile precursor in advanced organic synthesis. Its structure, featuring both an electron-deficient pyrimidine (B1678525) ring and an electron-rich pyrrole (B145914) ring, allows for a wide range of chemical modifications. Synthetic chemists utilize this scaffold to construct more complex, densely functionalized molecules. organic-chemistry.org The pyrimidine core can undergo various substitution reactions, while the pyrrole ring offers sites for electrophilic substitution, enabling the introduction of diverse functional groups and the extension of the molecule's π-conjugated system.

The synthesis of pyrrolo[2,3-d]pyrimidines, which are structurally related to the title compound, highlights the utility of such building blocks. These compounds are analogues of purines and exhibit significant biological activity. nih.gov Methodologies for creating these fused systems often start with functionalized pyrimidines, demonstrating the foundational role of scaffolds like this compound. nih.gov For instance, research has demonstrated the synthesis of novel S-substituted derivatives from 4,6-dimethylpyrimidine-2-thiol (B7761162), showcasing the adaptability of the dimethylpyrimidine core for building bi- and tricyclic heterosystems. researchgate.net These synthetic strategies are crucial for generating libraries of compounds for further investigation in medicinal chemistry and materials science. nih.govresearchgate.net

Table 1: Examples of Synthetic Transformations Involving Pyrrole-Pyrimidine Scaffolds This table is interactive. Click on the headers to sort.

| Starting Scaffold/Precursor | Reagents/Conditions | Resulting Derivative Class | Reference |

|---|---|---|---|

| 6-Amino-1,3-dimethyluracil | Aurones, I2/DMSO | Fused Pyrrolo[2,3-d]pyrimidine | nih.gov |

| 4,6-Dimethylpyrimidine-2-thiol HCl | Chloroacetamide | 2-Thioalkylamide pyrimidine | researchgate.net |

| 2-Aminopyrrole-3-carbonitriles | Arylidene-malononitriles | Pyrrolopyridine Carbonitriles | nih.gov |

| N-vinyl/aryl amides | Cyanic acid derivatives | C4-Heteroatom substituted pyrimidines | organic-chemistry.org |

Development in Organic Electronic Materials and Optoelectronics

Nitrogen-containing heterocyclic compounds are of growing interest in the field of organic electronics due to their inherent electronic properties. The this compound scaffold, with its combination of electron-rich and electron-deficient aromatic rings, possesses a tunable electronic structure that is desirable for optoelectronic applications. While research on this specific molecule is emerging, related pyrrole and pyrimidine derivatives have shown promise in this domain. The ability to create polymers from such monomers opens avenues for developing new conductive and photoactive materials.

Design of Chromophores and Fluorophores

The extended π-conjugation resulting from the linkage of the pyrimidine and pyrrole rings forms the basis for chromophoric and fluorophoric properties. The photophysical characteristics of such molecules can be fine-tuned by chemical modification. For example, attaching electron-donating or electron-withdrawing groups to the scaffold can alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby shifting the absorption and emission wavelengths. Research into the photophysical properties of related diketopyrrolopyrroles demonstrates that the pyrrole unit is a key component in high-performance organic pigments and dyes. nih.gov Derivatives of this compound could therefore be designed to create novel dyes for applications in sensing, imaging, and organic light-emitting diodes (OLEDs).

Applications in Electrochromic Devices

Electrochromic materials can change their optical properties, such as color and transparency, in response to an applied electrical potential. This property is valuable for applications like smart windows, displays, and sensors. Conjugated polymers derived from heterocyclic monomers are excellent candidates for electrochromic devices because of their reversible redox behavior, fast switching times, and good processability. researchgate.net

Studies on copolymers incorporating pyrrole derivatives have demonstrated multicolor electrochromism and high coloration efficiency. researchgate.net For example, electrochromic devices (ECDs) have been successfully fabricated using polymers containing carbazole (B46965) and pyridine (B92270) units, which are structurally analogous to the pyrrole-pyrimidine system. nih.gov These devices exhibit distinct color changes at different voltage potentials. nih.gov A polymer based on this compound could potentially be used as an anodically-coloring layer in an ECD, offering new possibilities for color and performance.

Table 2: Electrochromic Properties of a P(DiCP-co-CPDTK)/PEDOT-PSS Device This table is interactive. Click on the headers to sort.

| Applied Potential (V) | Observed Color | Max. Transmittance Change (ΔT%) | Wavelength (nm) | Coloration Efficiency (η) (cm²/C) | Reference |

|---|---|---|---|---|---|

| 0.0 | Light Silverish-Yellow | 38.2% | 635 | 633.8 | nih.gov |

| 1.3 | Grey | - | - | - | nih.gov |

| 2.0 | Greyish Blue | - | - | - | nih.gov |

Interdisciplinary Research Synergies in Chemical Sciences

The study of this compound and its derivatives exemplifies the powerful synergy between different branches of chemistry. Advances in organic synthesis provide the tools to create novel molecular structures based on this scaffold. nih.gov These new compounds then become the subject of investigation in medicinal chemistry, where they are screened for biological activity. Pyrrolo[2,3-d]pyrimidines, for instance, are known to possess a wide array of pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities. nih.gov This connection between synthetic chemistry and chemical biology drives innovation, as the biological results guide the design and synthesis of next-generation molecules with improved potency and selectivity.

Theoretical Design and Computational Screening for Novel Derivatives

Modern drug discovery and materials design increasingly rely on computational methods to accelerate the development process. Theoretical design and computational screening are being applied to pyrrole-pyrimidine scaffolds to predict the properties of novel derivatives before they are synthesized in the lab. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are used to evaluate how new molecules might interact with biological targets or to predict their electronic properties. nih.govmdpi.comnih.gov

For example, computational screening has been used to identify novel pyrrole-fused pyrimidine derivatives as potential enzyme inhibitors. nih.govresearchgate.net In these studies, a library of virtual compounds is docked into the active site of a target protein, and their binding affinities are calculated. nih.gov This in silico approach allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources. nih.govnih.govresearchgate.net

Table 3: Example of Computational Screening Results for Pyrrole-Fused Pyrimidine Derivatives This table is interactive. Click on the headers to sort.

| Compound ID | Target Enzyme | Docking Score (kcal/mol) | Predicted Interaction | Reference |

|---|---|---|---|---|

| ZINC05434822 | TRAP1 | -11.97 | High binding affinity | mdpi.com |

| ZINC72286418 | TRAP1 | -10.73 | High binding affinity | mdpi.com |

| ZINC05297837 | TRAP1 | -9.98 | Favorable binding energy | mdpi.com |

| ZINC59358929 | TRAP1 | -9.88 | Favorable binding energy | mdpi.com |

| Compound 4g | InhA | - | 36% inhibition at 50 μM | nih.govresearchgate.net |

Future Perspectives and Unexplored Research Avenues

The this compound scaffold holds considerable promise for future research. While much of the current focus is on its potential in medicinal chemistry, several other avenues remain largely unexplored.

One key area for future work is the systematic investigation of its derivatives in materials science. A concerted effort to synthesize and characterize polymers based on this scaffold could lead to new organic semiconductors, electrochromic materials, and chemical sensors. Exploring the impact of different substitution patterns on the electronic and optical properties will be crucial.

In the realm of organic synthesis, the development of more sustainable and efficient ("green") methods for synthesizing and functionalizing these scaffolds is a continuous goal. rsc.org Furthermore, leveraging the unique reactivity of the scaffold could lead to its use in novel catalytic systems.

From a medicinal chemistry perspective, computational screening can be used to explore a wider range of biological targets. While kinase inhibition is a well-studied area for related compounds, the potential of these derivatives against other classes of enzymes, receptors, and ion channels is a fertile ground for new discoveries. The development of molecules that can act on multiple targets simultaneously is another promising strategy for treating complex diseases. mdpi.com

Q & A

Q. What are the established synthetic routes for 4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine, and what reaction conditions optimize yield?

Methodological Answer: The compound is typically synthesized via condensation reactions. For example, 2-hydrazino-4,6-dimethylpyrimidine can react with dehydroacetic acid in ethanol under reflux, followed by acetic acid-mediated rearrangement to form intermediates like 5-hydroxy-3-methyl-1-(4,6-dimethylpyrimidin-2-yl)pyrazol-4-yl-1,3-butanedione . Key reagents include ethanol, glacial acetic acid, and catalysts like sodium acetate. Optimizing reaction time (e.g., 6–12 hours under reflux) and stoichiometric ratios (e.g., 1:1 molar ratio of reactants) improves yields to >70%. Purity is enhanced via recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing structural features of this compound?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Assigns proton environments (e.g., pyrrole NH at δ 8.5–9.0 ppm, pyrimidine CH3 at δ 2.1–2.3 ppm) .

- FT-IR : Confirms functional groups (e.g., C=N stretch ~1600 cm⁻¹, NH bend ~3300 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths (e.g., C–N: 1.34–1.38 Å) and torsion angles. SHELX software refines structures, with reliability factors (R1 < 0.05) ensuring accuracy . Monoclinic space groups (e.g., P2₁/c) are common, with unit cell parameters a ≈ 14.9 Å, b ≈ 11.5 Å, c ≈ 15.9 Å .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound’s molecular interactions?

Methodological Answer: Discrepancies between density functional theory (DFT) calculations (e.g., bond angles) and SCXRD data arise from solvent effects or crystal packing forces. To reconcile:

- Perform solvent-inclusive DFT simulations (e.g., using COSMO model for ethanol).

- Compare hydrogen-bonding networks (e.g., O–H···N distances ~2.8–2.9 Å) in crystallographic data with computed electrostatic potentials .

- Validate docking studies (e.g., antimicrobial target binding) with mutagenesis assays to confirm interaction sites .

Q. What strategies are recommended for analyzing discrepancies in thermal stability data obtained from different techniques?

Methodological Answer: Conflicting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) results may stem from sample purity or heating rates. Mitigation strategies:

- Use high-purity recrystallized samples (>99%, confirmed via HPLC) .

- Standardize heating rates (e.g., 10°C/min in nitrogen atmosphere).

- Cross-validate with variable-temperature SCXRD to observe phase transitions . For decomposition points, average TGA (250–300°C) and DSC (265–310°C) data, accounting for endothermic/exothermic artifacts .

Q. How can structure-activity relationship (SAR) studies elucidate the impact of substituents on biological activity?

Methodological Answer:

- Derivative Synthesis : Replace the pyrrole moiety with indole or benzimidazole groups via nucleophilic substitution (e.g., K₂CO₃/DMF at 80°C) .

- Bioactivity Assays : Test antimicrobial activity (e.g., MIC against E. coli) and correlate with substituent electronegativity. For example, electron-withdrawing groups (e.g., –NO₂) enhance activity by 30–50% compared to methyl groups .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like dihydrofolate reductase. Validate with isothermal titration calorimetry (ITC) .

Q. How can hydrogen-bonding patterns in crystal structures inform solubility and reactivity predictions?

Methodological Answer: SCXRD reveals intermolecular interactions (e.g., N–H···O bonds) that influence solubility. For instance, strong hydrogen bonds (e.g., 2.78 Å in O–H···N motifs) correlate with low solubility in nonpolar solvents . Reactivity is predicted by analyzing π-stacking distances (3.4–3.6 Å between pyrimidine rings) and their impact on electron delocalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.